molecular formula C27H24N2O5S B2467744 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 500149-56-4

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No. B2467744
CAS RN: 500149-56-4
M. Wt: 488.56
InChI Key: XUZIVQRVTHEWII-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C27H24N2O5S and its molecular weight is 488.56. The purity is usually 95%.
BenchChem offers high-quality N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amidation of Weak Amines

The compound exhibits efficient amidation of weak amines. Researchers have successfully synthesized 1-aminoanthracene-9,10-dione carboxamides by coupling this compound with weakly reactive amines and sterically hindered carboxylic acids. The coupling agent used in this process is COMU (carbonyldiimidazole-based reagent) . This method provides a straightforward route to amide derivatives.

Chiral Separation Using Supercritical Fluid Chromatography (SFC)

Leveraging the advantages of SFC, scientists have achieved chiral separation of optically active amide derivatives from impurities associated with the reaction mixture. This technique allows for the isolation of optically pure compounds in a single step. The straightforward approach simplifies the purification process .

Antimicrobial Activity

Selected 1-aminoanthracene-9,10-dione carboxamides derived from this compound were studied for their antimicrobial activity. These derivatives show potential as antimicrobial agents, making them interesting candidates for further investigation .

Thiazole Synthesis

In another study, researchers synthesized 2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles using related compounds. Although not directly involving the compound , this work highlights the broader chemical space and potential applications of similar structures .

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S/c1-17-5-4-14-29(16-17)35(33,34)20-11-8-18(9-12-20)27(32)28-19-10-13-23-24(15-19)26(31)22-7-3-2-6-21(22)25(23)30/h2-3,6-13,15,17H,4-5,14,16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZIVQRVTHEWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

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